3-(Dodecylsulfanyl)propyl hexadecanoate
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Overview
Description
This compound is a type of ester, specifically a hexadecanoic acid ester, where the ester group is attached to a 3-(dodecylsulfanyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)propyl hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 3-(dodecylsulfanyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfanyl)propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or acids.
Scientific Research Applications
3-(Dodecylsulfanyl)propyl hexadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfanyl)propyl hexadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing hexadecanoic acid and 3-(dodecylsulfanyl)propanol. The dodecylsulfanyl group can interact with thiol-containing enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Dodecylsulfanyl)propyl palmitate: Similar structure but different ester group.
Isopropyl hexadecanoate: Similar ester but different alkyl group.
3-(2-Dodecylsulfanyl-ethanesulfonyl)-propionic acid methyl ester: Similar sulfur-containing group but different ester and acid groups.
Uniqueness
3-(Dodecylsulfanyl)propyl hexadecanoate is unique due to its specific combination of a long-chain alkyl group and a sulfur-containing propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C31H62O2S |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
3-dodecylsulfanylpropyl hexadecanoate |
InChI |
InChI=1S/C31H62O2S/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-27-31(32)33-28-26-30-34-29-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
XIUGGFFWWYPSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCSCCCCCCCCCCCC |
Origin of Product |
United States |
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